Boiling Point Profile Distinguishes 6-Isopropyl from Regioisomeric and Homologous 2-Aminopyridines
The boiling point of 6-isopropylpyridin-2-amine is 224.8 ± 20.0 °C at 760 mmHg, which is approximately 16.8 °C higher than the 6-methyl analog (208–209 °C), 6.0 °C higher than the 6-ethyl analog (218.8 ± 20.0 °C), and notably 28.0 °C lower than the 5-isopropyl regioisomer (252.8 ± 20.0 °C) and 24.9 °C lower than the 4-isopropyl regioisomer (249.7 °C) . This intermediate boiling point, falling between the 6-ethyl analog and the other isopropyl regioisomers, reflects the unique spatial arrangement of the 6-isopropyl group relative to the endocyclic nitrogen, which creates a distinct vapor pressure profile that can inform distillation parameters, storage conditions, and quality control (QC) identity testing in procurement workflows .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 224.8 ± 20.0 °C |
| Comparator Or Baseline | 6-Methylpyridin-2-amine: 208–209 °C; 6-Ethylpyridin-2-amine: 218.8 ± 20.0 °C; 5-Isopropylpyridin-2-amine: 252.8 ± 20.0 °C; 4-Isopropylpyridin-2-amine: 249.7 °C (predicted) |
| Quantified Difference | Δ = +16.8 °C vs 6-methyl; +6.0 °C vs 6-ethyl; –28.0 °C vs 5-isopropyl; –24.9 °C vs 4-isopropyl |
| Conditions | Predicted values at 760 mmHg (ACD/Labs or equivalent in silico model) |
Why This Matters
The distinctive boiling point serves as a practical differentiator for QC verification, distillation-based purification scale-up design, and prevents misidentification with regioisomeric impurities during procurement.
